Neoheptanoyl chloride

Descripción general

Descripción

Neoheptanoyl chloride is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neoheptanoyl chloride is a chemical compound with diverse applications, primarily in scientific research. It is also known as C7H13ClO, with a molecular weight of 148.6317 .

General Information

- Category : Organic chemicals and derivatives

- CAS NO : 84788-19-2

- EC NO : 284-158-8

- Molecular Formula : C7H13ClO

- Synonyms : this compound

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, its applications can be inferred from the uses of related compounds and its chemical properties:

- Synthesis of Esters : Acyl chlorides like heptanoyl chloride (a similar compound) are key reagents in producing various esters, which are important in the flavor and fragrance industries. For example, they can be used to create fruity scents in perfumes .

- Pharmaceutical Development : Heptanoyl chloride also plays a role in the synthesis of pharmaceutical intermediates, aiding in developing drugs that require specific acylation reactions .

- Polymer Chemistry : Acyl chlorides can modify polymers, enhancing their properties for applications in coatings and adhesives, thereby improving performance and durability .

- Biochemical Research : They are utilized in the preparation of acylated amino acids and peptides, which are crucial for studying protein interactions and functions in biological systems .

- Industrial Applications : Acyl chlorides are applied in the production of surfactants and emulsifiers, which are essential in various industries, including cosmetics and food processing, for their ability to improve product stability and texture .

Propiedades

Número CAS |

84788-19-2 |

|---|---|

Fórmula molecular |

C7H13ClO |

Peso molecular |

148.63 g/mol |

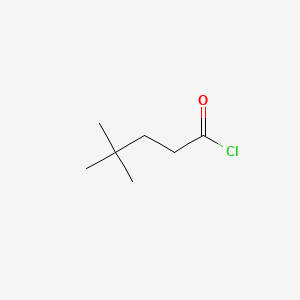

Nombre IUPAC |

4,4-dimethylpentanoyl chloride |

InChI |

InChI=1S/C7H13ClO/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3 |

Clave InChI |

JJWZQJJEKFKGNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CCC(=O)Cl |

SMILES canónico |

CC(C)(C)CCC(=O)Cl |

Key on ui other cas no. |

84788-19-2 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.